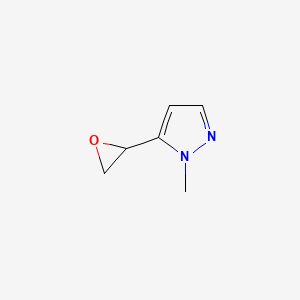

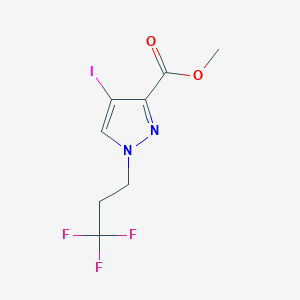

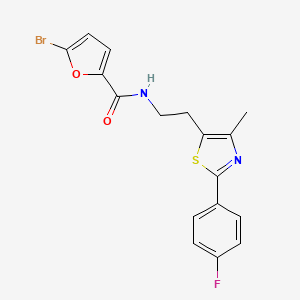

![molecular formula C17H19ClFN3O2S B2392955 N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride CAS No. 1052531-43-7](/img/structure/B2392955.png)

N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

The compound’s structure includes a furan ring, a benzo[d]thiazol group, and a dimethylamino propyl group. The benzo[d]thiazol group is a five-membered aromatic ring containing nitrogen and sulfur atoms .Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by its functional groups. For example, the N-H bond in N-monoalkylated benzo[d]thiazol sulfonamides can undergo weak base-promoted N-alkylation .Applications De Recherche Scientifique

Inhibition of Leukotriene and Cancer Cell Growth

A study focused on synthesizing derivatives that exhibit leukotriene B(4) inhibitory activity and growth inhibition in cancer cell lines. Compounds showed strong inhibition of calcium mobilization and growth inhibition towards human pancreatic cancer cells, with specific derivatives demonstrating potent and selective inhibition for the human BLT(2) receptor (Kuramoto et al., 2008).

Corrosion Inhibition

Research on benzothiazole derivatives as corrosion inhibitors for carbon steel in acidic conditions revealed that such compounds can offer high inhibition efficiencies, providing extra stability against steel corrosion. These inhibitors operate through both physical and chemical adsorption onto surfaces, highlighting the chemical versatility and potential industrial applications (Hu et al., 2016).

Antitumor Evaluation

Another study synthesized carboxamide derivatives of benzo[b][1,6]naphthyridines, evaluating their cytotoxic activity. These derivatives showed potent cytotoxicity against various cancer cell lines, with certain compounds displaying significant in vivo efficacy against mouse tumors. This research emphasizes the potential of such chemical compounds in developing new cancer therapies (Deady et al., 2005).

Anti-Influenza Activity

A novel series of furan-carboxamide derivatives were synthesized and characterized for their potent inhibitory activity against the influenza A H5N1 virus. This study showcases the potential of furan-carboxamide derivatives as a new class of inhibitors for lethal influenza viruses, contributing to antiviral research and therapeutic development (Yongshi et al., 2017).

Orientations Futures

Propriétés

IUPAC Name |

N-[3-(dimethylamino)propyl]-N-(6-fluoro-1,3-benzothiazol-2-yl)furan-2-carboxamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18FN3O2S.ClH/c1-20(2)8-4-9-21(16(22)14-5-3-10-23-14)17-19-13-7-6-12(18)11-15(13)24-17;/h3,5-7,10-11H,4,8-9H2,1-2H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQVYTFIXKXTAOK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCN(C1=NC2=C(S1)C=C(C=C2)F)C(=O)C3=CC=CO3.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19ClFN3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

55 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24815784 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

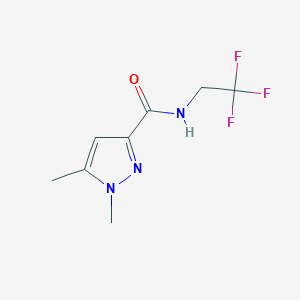

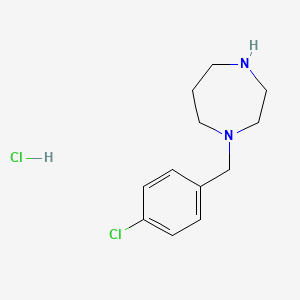

![5-Methyl-7-[4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl]-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2392874.png)

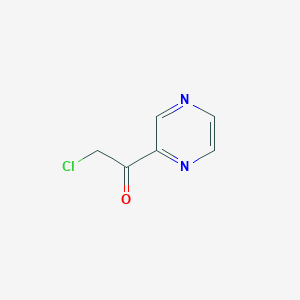

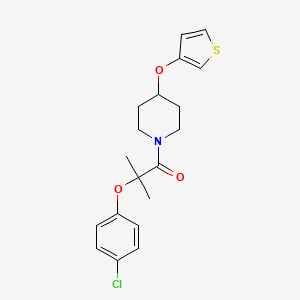

![2-(7-(3,4-dimethoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-isopropylacetamide](/img/structure/B2392887.png)

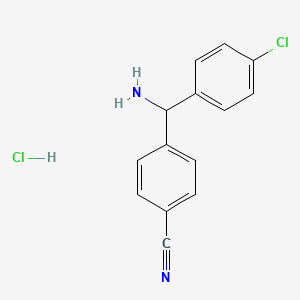

![N-butan-2-yl-2-[[2-[2-(2-methylbenzimidazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]acetamide](/img/structure/B2392888.png)

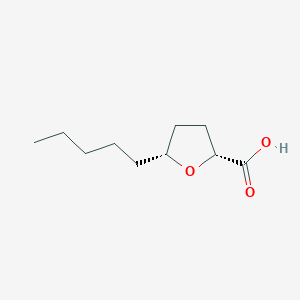

![2,3,4,5-Tetrahydrobenzo[b]oxepin-4-amine oxalate](/img/structure/B2392890.png)